molecular formula C7H6ClNO3 B2937181 1-Chloro-3-methoxy-5-nitrobenzene CAS No. 55910-07-1

1-Chloro-3-methoxy-5-nitrobenzene

Cat. No.: B2937181
CAS No.: 55910-07-1
M. Wt: 187.58
InChI Key: SVMYKCBIUQUCKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-3-methoxy-5-nitrobenzene is an aromatic compound with the molecular formula C7H6ClNO3. It is a disubstituted benzene derivative, characterized by the presence of chloro, methoxy, and nitro groups attached to the benzene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Mechanism of Action

Safety and Hazards

1-Chloro-3-methoxy-5-nitrobenzene is classified as toxic if swallowed, in contact with skin, or if inhaled . It is also suspected of causing genetic defects and cancer . It is advised not to let the chemical enter into the environment as it is toxic to aquatic life with long-lasting effects .

Preparation Methods

1-Chloro-3-methoxy-5-nitrobenzene can be synthesized through several methods. One common synthetic route involves the nitration of 1-chloro-3-methoxybenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial production methods often involve similar nitration processes, but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Comparison with Similar Compounds

1-Chloro-3-methoxy-5-nitrobenzene can be compared with other similar compounds, such as:

The unique combination of chloro, methoxy, and nitro groups in this compound makes it a valuable compound in various scientific and industrial fields.

Properties

IUPAC Name

1-chloro-3-methoxy-5-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c1-12-7-3-5(8)2-6(4-7)9(10)11/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVMYKCBIUQUCKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

11.1 g 1-chloro-3,5-dinitrobenzene are dissolved in 100 ml of methanol and combined with 3 g sodium methoxide. Then the mixture is refluxed for 48 hours, cooled to ambient temperature and the solid is suction filtered.
Quantity
11.1 g
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reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
3 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

10 g 3-chloro-5-nitrophenol are dissolved in 250 ml of ethanol. 11.9 g potassium carbonate and 6 ml dimethylsulphate are added and the mixture is stirred for 12 hours at ambient temperature. Then 3 ml of a 33% ammonia solution are added and then the ethanol is eliminated in vacuo. The residue is taken up in water and the precipitated solid is suction filtered and dried.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
11.9 g
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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